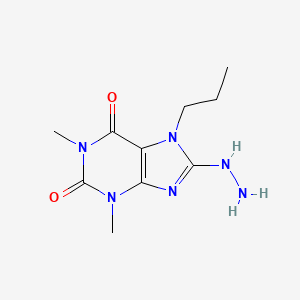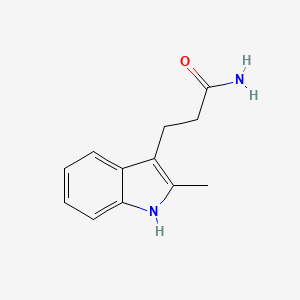
3-(2-methyl-1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methyl-1H-indol-3-yl)propanamide is a synthetic compound that belongs to the class of indole derivatives. It has been widely studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanamide is not fully understood. However, studies have suggested that it works by targeting various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-methyl-1H-indol-3-yl)propanamide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. It has also been shown to inhibit the expression of various genes that are involved in cancer cell growth and survival. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-methyl-1H-indol-3-yl)propanamide in lab experiments is its high purity and yield. This makes it easier to obtain accurate and reproducible results. Additionally, it has been shown to have low toxicity and can be used at relatively low concentrations. However, one of the main limitations of using 3-(2-methyl-1H-indol-3-yl)propanamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(2-methyl-1H-indol-3-yl)propanamide. One of the main areas of research is in the development of new cancer therapies. Studies have shown that 3-(2-methyl-1H-indol-3-yl)propanamide has potential as a novel anti-cancer agent, and further research is needed to explore its therapeutic potential. Additionally, there is a need for further studies to elucidate the mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanamide and to identify its molecular targets. This will help to improve our understanding of how it works and how it can be used in various scientific research applications.
Métodos De Síntesis
The synthesis of 3-(2-methyl-1H-indol-3-yl)propanamide involves the reaction of 2-methylindole with acryloyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. This method has been reported to yield 3-(2-methyl-1H-indol-3-yl)propanamide with high purity and yield.
Aplicaciones Científicas De Investigación
3-(2-methyl-1H-indol-3-yl)propanamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(2-methyl-1H-indol-3-yl)propanamide has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells.
Propiedades
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14-8/h2-5,14H,6-7H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZHCDSGYKLAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

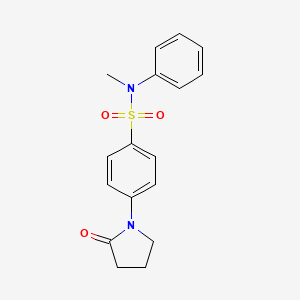

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
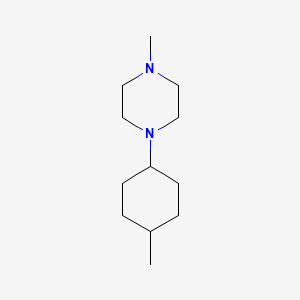
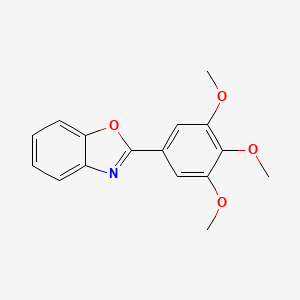
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
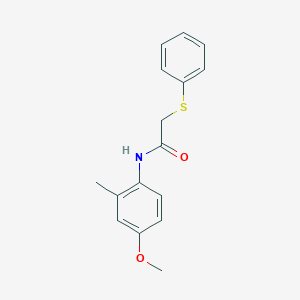
![4-chloro-3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5818997.png)
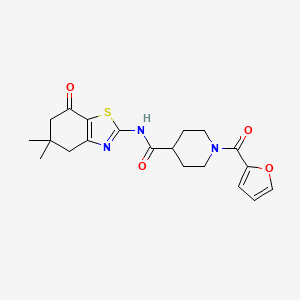
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)

